Cas no 338401-37-9 (2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone)
2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone
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- MDL: MFCD01315513
Computed Properties
- Exact Mass: 286.076
- Monoisotopic Mass: 286.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C149955-25mg |
[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone |
338401-37-9 | 25mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C149955-50mg |
[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone |
338401-37-9 | 50mg |
$ 380.00 | 2022-06-06 | ||
| abcr | AB579872-500 mg |
[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone; . |
338401-37-9 | 500MG |
€678.60 | 2023-03-20 | ||
| abcr | AB579872-1 g |
[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone; . |
338401-37-9 | 1g |
€1,312.80 | 2023-03-20 | ||
| Ambeed | A903165-1g |
[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone |
338401-37-9 | 90% | 1g |
$611.0 | 2024-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00916549-1g |
[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone |
338401-37-9 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
| Matrix Scientific | 164451-500mg |
[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone |
338401-37-9 | 500mg |
$918.00 | 2023-09-11 | ||
| Matrix Scientific | 164451-1g |
[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone |
338401-37-9 | 1g |
$1836.00 | 2023-09-11 | ||
| Matrix Scientific | 164451-5g |
[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone |
338401-37-9 | 5g |
$7343.00 | 2023-09-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646410-1mg |
(2-(4-Chlorophenyl)cyclopropyl)(3-methoxyphenyl)methanone |
338401-37-9 | 98% | 1mg |
¥499.00 | 2024-05-18 |
2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone Suppliers
2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone
Professional Introduction to 2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone (CAS No. 338401-37-9)
2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone, identified by the Chemical Abstracts Service Number (CAS No.) 338401-37-9, is a significant compound in the field of pharmaceutical chemistry. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both chloro and methoxy substituents on the aromatic rings introduces specific electronic and steric properties that make this compound a promising candidate for further investigation.
The structural motif of 2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone consists of a cyclopropyl group attached to a benzophenone backbone, with the chloro and methoxy groups positioned strategically on the aromatic rings. This arrangement not only contributes to the compound's overall molecular complexity but also influences its reactivity and interaction with biological targets. The cyclopropyl ring, in particular, is known for its rigidity and ability to adopt specific conformations, which can be crucial for binding affinity and selectivity in drug design.
In recent years, there has been a growing interest in exploring novel scaffolds for the development of therapeutic agents. The combination of chloro and methoxy substituents on the aromatic rings of 2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone suggests potential for diverse biological activities. These substituents can modulate electronic effects, influence metabolic stability, and enhance binding interactions with biological targets. Such features are highly valued in the design of next-generation pharmaceuticals.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in optimizing drug candidates. The unique structural features of 2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone provide a rich foundation for SAR studies. By systematically varying or introducing additional functional groups, researchers can gain insights into how different structural elements contribute to biological activity. This approach is essential for identifying lead compounds with improved efficacy and reduced toxicity.
One of the most compelling aspects of 2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone is its potential as a building block for more complex molecules. The presence of a reactive methanone group allows for further derivatization through various chemical reactions, such as condensation, oxidation, or reduction. These transformations can yield new analogs with tailored properties, expanding the scope of possible applications in drug development.
Advances in computational chemistry have also facilitated the study of 2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone. Molecular modeling techniques enable researchers to predict binding affinities, optimize molecular geometry, and explore pharmacokinetic properties before conducting experimental studies. Such computational approaches are increasingly integrated into drug discovery pipelines, streamlining the process of identifying promising candidates.
In addition to its structural versatility, 2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone has shown promise in preliminary biological assays. Early studies suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health. While more extensive research is needed to fully characterize its pharmacological profile, these initial findings underscore its potential as a lead compound for therapeutic intervention.
The synthesis of 2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone represents another area of interest within synthetic organic chemistry. The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for both research and commercial purposes. Recent advances in synthetic methodologies have made it possible to access complex molecules like this one with greater ease and precision.
Environmental considerations are also increasingly important in modern drug discovery. The synthesis and application of compounds such as 2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone must be conducted with an eye toward sustainability and minimal environmental impact. Green chemistry principles are being incorporated into synthetic strategies to reduce waste, minimize hazardous byproducts, and improve energy efficiency.
In conclusion, 2-(4-Chlorophenyl)cyclopropyl(3-methoxyphenyl)methanone (CAS No. 338401-37-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with promising early biological activity, make it an attractive candidate for further exploration. As research continues to evolve, this compound will likely play an important role in the discovery and development of new therapeutic agents.
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